molecular formula C30H27ClN2O2 B304374 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one

2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one

Cat. No. B304374
M. Wt: 483 g/mol
InChI Key: GZBYUEGSQGKZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a tetrahydroquinoline derivative that exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and analgesic effects. In

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor effects, 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been shown to have other biochemical and physiological effects. It has been demonstrated to have analgesic effects by inhibiting the production of pain-inducing substances such as substance P and bradykinin. It has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one. One area of research could focus on elucidating its mechanism of action, which would provide a better understanding of how it exerts its biological effects. Another area of research could focus on optimizing its therapeutic potential by modifying its chemical structure. Additionally, further studies could investigate its potential use in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one typically involves the reaction of 3-chloro-4-methylbenzaldehyde, 4-methylbenzaldehyde, and 2-aminobenzamide with acetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization.

Scientific Research Applications

2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been demonstrated to have anti-tumor activity by inducing apoptosis in cancer cells.

properties

Product Name

2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one

Molecular Formula

C30H27ClN2O2

Molecular Weight

483 g/mol

IUPAC Name

2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C30H27ClN2O2/c1-18-11-14-20(15-12-18)26-27-24(9-6-10-25(27)34)33(22-16-13-19(2)23(31)17-22)30(32)28(26)29(35)21-7-4-3-5-8-21/h3-5,7-8,11-17,26H,6,9-10,32H2,1-2H3

InChI Key

GZBYUEGSQGKZMZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC(=C(C=C5)C)Cl

SMILES

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC(=C(C=C5)C)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC(=C(C=C5)C)Cl

Origin of Product

United States

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